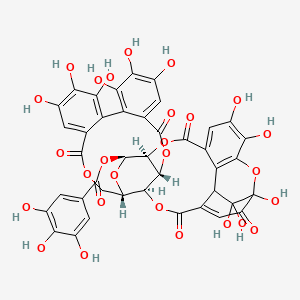

Geraniin

Description

Natural Occurrence and Plant Sources

Geraniin's presence has been confirmed in at least 71 plant species, many of which are utilized in traditional medicine. researchgate.netresearchgate.net These plants are distributed across several families and genera. researchgate.netnih.gov

Identification in Specific Genera (e.g., Geranium, Phyllanthus, Nephelium)

This compound (B209207) is predominantly found in species belonging to the Geranium, Euphorbia, and Phyllanthus genera. researchgate.netnih.gov The genus Geranium contains the highest number of this compound-producing species, with at least 18 identified species. researchgate.net Euphorbia follows with 15 species, and Phyllanthus with 8 species. researchgate.net this compound was first isolated from Geranium thunbergii. mdpi.comwikipedia.orgnih.gov It is also a principal active compound in species from the Geraniaceae and Euphorbiaceae families. mdpi.com

Beyond these, this compound has been identified in the rind of Nephelium lappaceum L., commonly known as rambutan, where it is the primary ellagitannin. nih.govwikipedia.orgmdpi.comspringermedizin.de Other genera where this compound occurrence has been noted include Alchornea, Aleurites, Excoecaria, Geum, Mallotus, Ricinus, and Sapium. phytolab.com

Interactive Table: Genera with High Numbers of this compound-Producing Species

| Genus | Approximate Number of Species with this compound |

| Geranium | 18 |

| Euphorbia | 15 |

| Phyllanthus | 8 |

Distribution Across Plant Families

This compound-producing plants are found across at least nine families. researchgate.netnih.gov Among these, Euphorbiaceae, Geraniaceae, and Phyllanthaceae exhibit the highest number of such plant species. researchgate.net Other families reported to contain this compound include Anacardiaceae, Elaeocarpaceae, Erythroxylaceae, Nymphaeceae, Rosaceae, and Sapindaceae. nih.gov The Geraniaceae family itself is diverse, containing around 800 species in five to seven genera, with Geranium and Pelargonium being the most well-known genera. botanicohub.comwikipedia.org

Interactive Table: Plant Families Containing this compound-Producing Species

| Plant Family |

| Euphorbiaceae |

| Geraniaceae |

| Phyllanthaceae |

| Anacardiaceae |

| Elaeocarpaceae |

| Erythroxylaceae |

| Nymphaeceae |

| Rosaceae |

| Sapindaceae |

Elucidation of this compound Biosynthesis

The biosynthesis of this compound in plants is a complex process involving the transformation of precursor compounds through enzymatic reactions. While the complete pathway is still being elucidated, key steps and intermediates have been identified. researchgate.netresearchgate.net

Precursor Compounds and Enzymatic Transformations

This compound is a hydrolysable tannin formed from units of gallic acid, hexahydroxydiphenic acid (HHDP), and dehydrohexahydroxydiphenic acid (DHHDP) linked to a glucose molecule. wikipedia.org The biosynthesis of ellagitannins like this compound involves the esterification of glucose with galloyl units, followed by oxidative coupling of these units to form HHDP and DHHDP groups. wikipedia.orgnii.ac.jp

A principal acyl donor in the formation of gallotannins, which are precursors to ellagitannins, is β-glucogallin. researchgate.net This compound is formed without the need for additional cofactors. researchgate.net β-glucogallin-dependent galloyltransferases catalyze higher degrees of esterification, leading to the formation of polygalloylglucoses, such as 1,6-digalloylglucose, 1,2,6-trigalloylglucose, and 1,2,3,6-tetragalloylglucose, following a specific metabolic pattern. researchgate.net

The formation of the HHDP unit involves the oxidative coupling of two galloyl units. nii.ac.jp The subsequent modification to the DHHDP unit, as found in this compound, involves further enzymatic transformations. wikipedia.orgresearchgate.net While specific enzymes directly responsible for each step of this compound biosynthesis are still under investigation, the process involves galloyltransferases and enzymes capable of oxidative coupling. researchgate.net Research suggests that elaeocarpusin (B217726) might be an intermediate compound in the biosynthesis pathway of this compound. researchgate.net

Metabolic Pathways Leading to this compound Formation

The metabolic pathway leading to this compound formation begins with the synthesis of galloylglucose esters. researchgate.net Glucose is esterified with gallic acid, with β-glucogallin serving as a key intermediate and acyl donor. researchgate.net Through the action of galloyltransferases, multiple galloyl units are added to the glucose core, forming polygalloylglucoses. researchgate.net

Subsequently, oxidative enzymes catalyze the formation of hexahydroxydiphenoyl (HHDP) units from pairs of adjacent galloyl groups on the glucose core. nii.ac.jp this compound contains both an HHDP unit and a dehydrohexahydroxydiphenoyl (DHHDP) unit. wikipedia.org The formation of the DHHDP unit involves further oxidation and rearrangement of an HHDP precursor on the glucose core. wikipedia.orgresearchgate.net

The precise sequence of oxidative coupling and the specific enzymes involved in the formation of the DHHDP moiety in this compound are areas of ongoing research. researchgate.net The biosynthesis pathway is understood to involve a series of enzymatic steps that convert simple phenolic precursors and glucose into the complex structure of this compound. researchgate.netwikiphyto.org

Methodologies for Extraction and Isolation

Effective extraction is the crucial first step in isolating this compound from plant materials. Various techniques are employed to maximize the yield of this compound from the plant matrix.

Solvent-Based Extraction Techniques

Solvent extraction is a common method for isolating this compound from plant sources. Ethanol-water mixtures are frequently used for the initial extraction of this compound from materials like Nephelium lappaceum rind. tandfonline.comtandfonline.comarchivepp.comspringermedizin.de For instance, a crude ethanolic extract of N. lappaceum rind has been prepared and subsequently used for this compound purification. tandfonline.comtandfonline.comarchivepp.comspringermedizin.de Another approach involves soaking fresh geranium stem leaves in water, followed by squeezing and filtering to obtain a filtrate. google.com Microwave-assisted enzymatic extraction using water as a solvent has also been explored for extracting this compound from Geranium sibiricum, demonstrating increased yields compared to conventional methods. taylorandfrancis.comrsc.org

Chromatographic Separation Approaches

Chromatographic methods are essential for purifying this compound from crude plant extracts, separating it from other co-occurring compounds such as corilagin (B190828) and gallic acid. tandfonline.comnih.govnih.gov

Reverse-Phase Chromatography: This is a widely used technique for purifying this compound. Reverse-phase C18 column chromatography has been successfully employed to purify this compound from crude extracts of Nephelium lappaceum rind. tandfonline.comtandfonline.comarchivepp.comspringermedizin.denih.gov This method involves loading the crude extract onto a C18 silica (B1680970) column and eluting this compound using a mobile phase, often a mixture of acetonitrile (B52724) and water. tandfonline.comtandfonline.comnih.gov Fractions containing this compound are collected and further processed. tandfonline.comtandfonline.com Reverse-phase high-speed counter-current chromatography (HSCCC) has also been utilized for the separation of this compound from Geranium wilfordii, achieving purities of over 91%. nih.govresearchgate.netscience.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatographic technique valuable for separating and purifying natural products like this compound. Both reversed-phase and normal-phase HSCCC have been applied to purify this compound from Geranium wilfordii. nih.govresearchgate.netscience.gov Using a solvent system of n-hexane-ethyl acetate-methanol-acetic acid-water, purities exceeding 91% have been achieved with reversed-phase HSCCC, while normal-phase HSCCC yielded this compound with slightly lower purity but higher yield. nih.govresearchgate.netscience.gov A liquid-liquid/solid three-phase HSCCC system has also been developed for the one-step separation of this compound from Geranium wilfordii extracts, resulting in this compound with 82% purity. nih.govresearchgate.netdiva-portal.org

Adsorption Chromatography: Adsorption chromatography on cross-linked agarose (B213101) gel has been demonstrated as a one-step method for separating and purifying this compound from crude extracts of Geranium wilfordii. nih.govdiva-portal.org Using a gradient elution with ethanol (B145695) and acetic acid in water, this compound can be effectively separated. nih.gov Macroporous adsorptive resins have also been used in the purification process of this compound after initial extraction and activated carbon adsorption. google.com

Following chromatographic separation, crystallization is often employed as a final purification step to obtain high-purity this compound crystals. tandfonline.comtandfonline.comarchivepp.com Yellow crystalline this compound has been obtained by concentrating fractions containing the compound and cooling them. tandfonline.comtandfonline.com

Quantitative Analysis of this compound in Biological and Plant Matrices

Accurate quantification of this compound in various matrices is essential for research and quality control. Several advanced analytical techniques are utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used and validated method for the quantitative analysis of this compound in plant extracts and other samples. tandfonline.comtandfonline.comarchivepp.commdpi.com HPLC coupled with a multiple wavelength detector (MWD) is commonly employed, with detection often performed at 254 nm or 280 nm. tandfonline.comtandfonline.commdpi.com Reverse-phase C18 columns are typical for separating this compound. tandfonline.comtandfonline.com Mobile phases consisting of acetonitrile and water, often with a gradient or isocratic elution, are used to elute this compound. tandfonline.comtandfonline.commdpi.com HPLC methods have been developed and validated for linearity, precision, and accuracy in quantifying this compound. tandfonline.com For instance, a method showed good linear correlations for this compound in the range of 0.001–2 mg/mL. tandfonline.com HPLC analysis is also used to determine the purity of isolated this compound, with purities exceeding 99% being reported. tandfonline.comtandfonline.comarchivepp.com While HPLC is effective, the fact that this compound can exist as an equilibrium mixture of six- and five-membered hemiacetal forms in solution can sometimes lead to coelution issues, potentially complicating quantification. nii.ac.jpmdpi.comnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Applications

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly valuable tool for the direct and absolute quantification of natural compounds like this compound, offering an alternative to chromatography-based methods that require reference standards. nii.ac.jpmdpi.comresearchgate.netnih.gov qNMR is based on the principle that the intensity of NMR signals is directly proportional to the molar amount of the nucleus in the sample. nii.ac.jpmdpi.com This allows for the quantification of compounds without the need for a calibration curve generated from a pure standard of the analyte. mdpi.comresearchgate.net qNMR has been successfully applied to simultaneously quantify this compound and related polyphenols in Geranium thunbergii extracts. mdpi.comresearchgate.netnih.gov This technique is particularly useful for dehydroellagitannins like this compound, which can form equilibrium mixtures, potentially causing overlapping peaks in HPLC analysis. nii.ac.jpmdpi.com

Ultra-Performance Liquid Chromatography (UPLC) for Advanced Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, making it suitable for advanced quantification of this compound, particularly in complex matrices like biological samples. figshare.comnih.gov A rapid and simple UPLC method coupled with a UV detector has been developed for the determination of this compound in rat plasma. figshare.comnih.gov This method involved ethyl acetate (B1210297) extraction of plasma samples and chromatographic separation on a suitable column, with detection at 280 nm. figshare.comnih.gov The UPLC method demonstrated good linearity, precision, and accuracy for this compound quantification in plasma, with a lower limit of quantification of 0.2 μg/mL. figshare.comnih.gov UPLC coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) has also been used for the accurate quantification of this compound in rambutan peel phenolics. researchgate.net

Compound Names and PubChem CIDs

Structure

2D Structure

Properties

IUPAC Name |

[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-AZSQBUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings on Geraniin

Geraniin (B209207) is an ellagitannin formed with units of hexahydroxydiphenic acid, modified hexahydroxydiphenic acid (dehydrohexahydroxydiphenic acid), and gallic acid linked to a glucose molecule. wikipedia.orguni.lu It exists in an equilibrium mixture of six-membered and five-membered hemi-ketal forms. wikipedia.org

This compound is found in various plant species, including Geranium thunbergii, Nephelium lappaceum (rambutan), and species from the Euphorbiaceae, Aceraceae, and Phyllanthaceae families. wikipedia.orgmetabolomicsworkbench.orgnih.gov It has been identified as a major constituent in the rind of Nephelium lappaceum.

Upon oral ingestion, this compound can be metabolized by gut microbes into smaller compounds such as corilagin (B190828), ellagic acid, gallic acid, and various urolithins. uni.lu These metabolites are thought to contribute to the biological activities observed after oral intake, as intact this compound has a large molecular weight and high polarity, which may limit its intestinal absorption. Studies have shown that these metabolites can exhibit more potent antioxidant activities than intact this compound and corilagin in certain assays. uni.lu

Academic investigation into this compound has revealed a range of biological activities:

Antioxidant Activity: this compound has demonstrated significant antioxidant properties in vitro, including high activity in scavenging DPPH, hydroxyl, and superoxide (B77818) radicals. nih.gov It has been shown to inhibit lipid peroxidation and influence antioxidant markers such as T-AOC, SOD, and GSH, while reducing MDA and ROS levels in studies. nih.gov

Anti-inflammatory Effects: Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the release of TNF-α and NF-κB in ovarian cancer cells. wikipedia.org Studies in animal models have demonstrated that this compound can suppress the increase in inflammatory cytokines like TNF-α, IL-1β, and IL-6. It has also been suggested to exert anti-inflammatory effects potentially through the inhibition of COX-2.

Anticancer Activity: this compound has been studied for its anticancer activity. wikipedia.org It has been shown to mediate apoptosis in human melanoma cells by up-regulating Fas ligand expression. wikipedia.org Investigations in human colorectal adenocarcinoma cells suggest that this compound can target apoptosis via inactivation of the PI3K/Akt/mTOR signaling pathway involving NF-κB. wikipedia.org In vitro studies have shown that this compound can decrease the viability of certain ovarian cancer cells in a concentration-dependent manner.

Antidiabetic Potential: this compound has shown promising benefits in studies related to diabetes management. Its metabolites are thought to contribute to rectifying hyperglycemia through mechanisms including inhibiting dietary glucose absorption, supporting pancreatic β-cell homeostasis for insulin (B600854) production, and improving insulin sensitivity in tissues. Studies in diabetic rodents have shown that this compound and its metabolites can improve circulating levels of insulin and C-peptide, as well as indicators of β-cell function and insulin resistance.

Antiviral Activity: this compound has been investigated for its antiviral effects. Studies have explored its potential in interfering with HSV-2 replication by targeting glycoprotein (B1211001) D.

Other Investigated Activities: Research has also explored this compound's potential in other areas, including neuroprotective properties, antithrombotic activity, attenuation of cardiac hypertrophy by inhibiting inflammation, oxidative stress, and apoptosis, and inhibition of alpha-amylase activity. Its metabolite, corilagin, has been studied for its ability to alleviate Streptococcus pneumoniae infection by diminishing pneumolysin oligomers.

Data Tables

Research findings have provided quantitative data regarding the presence of Geraniin (B209207) and related compounds in plant extracts and their biological effects in in vitro assays.

| Compound | Concentration in Nephelium lappaceum Peel Extract (NADES) |

| This compound | Highest |

| Ellagic acid | Second highest |

| Corilagin (B190828) | Third highest |

| Gallic acid | Lowest |

| Compound | Activity | IC50 Value | Reference |

| This compound | TNF-α release inhibition (in vitro) | 43 µM | |

| This compound | OVCAR3 cell viability (in vitro) | 34.5 ± 2.8 µM | |

| This compound | SKOV3 cell viability (in vitro) | 23.6 ± 1.9 µM | |

| This compound | DPPH scavenging activity (in vitro) | 8.7 µg/cm³ | |

| This compound | ABTS scavenging activity (in vitro) | 0.4 µg/cm³ | |

| This compound | FRAP capacity (in vitro) | 5.8 Fe(II)/g |

Molecular Mechanisms of Geraniin Action in Preclinical Models

Mechanisms of Antioxidant Activity

Geraniin's antioxidant capacity is a cornerstone of its therapeutic potential, mediated through multiple molecular mechanisms. nih.govtandfonline.commdpi.com

A significant mechanism by which This compound (B209207) exerts its antioxidant effects is through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comcabidigitallibrary.orgnih.govnih.govresearchgate.netnih.gov Nrf2 is a master transcriptional regulator that controls the expression of numerous genes involved in the adaptive response to oxidative stress. mdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). mdpi.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, including HO-1 and NAD(P)H quinone oxidoreductase-1 (NQO1). nih.govmdpi.com

Preclinical studies have demonstrated that this compound treatment leads to the activation of the Nrf2 pathway. For instance, in hydrogen peroxide (H₂O₂)-induced oxidative damage models using HepG2 cells, this compound induced the nuclear translocation of Nrf2 in a concentration- and time-dependent manner. nih.govresearchgate.net This activation subsequently led to the increased expression of downstream antioxidant enzymes like HO-1 and NQO1. nih.govresearchgate.net Similar findings have been observed in in vivo models, such as in rats with haloperidol-induced orofacial dyskinesia and mice with cerebral ischemia/reperfusion injury, where this compound treatment increased the expression of total and nuclear Nrf2 and HO-1. mdpi.comnih.govresearchgate.net These effects are suggested to be mediated, at least in part, via the PI3K/AKT and ERK1/2 signaling pathways, which are known to be upstream of Nrf2. nih.govresearchgate.net

Data from a study on H₂O₂-induced HepG2 cells illustrates the dose-dependent effect of this compound on Nrf2 and HO-1 expression:

| Treatment (µM this compound) | Nrf2 Nuclear Translocation (Fold Change vs Control) | HO-1 Expression (Fold Change vs Control) |

| 0 | 1.0 | 1.0 |

| 5 | ~1.5 | ~1.3 |

| 10 | ~2.0 | ~1.8 |

| 20 | ~2.5 | ~2.2 |

Note: Data points are approximate based on graphical representation in source nih.govresearchgate.net. Specific values may vary between experiments.

This compound directly influences the levels of intracellular Reactive Oxygen Species (ROS), which are key mediators of oxidative stress and cellular damage. nih.govtandfonline.comresearchgate.netresearchgate.netmdpi.com Excessive ROS production can lead to lipid peroxidation, protein oxidation, and DNA damage. mdpi.com

Studies have shown that this compound can effectively reduce elevated intracellular ROS levels in various preclinical models. For example, in bone marrow-derived mesenchymal stem cells (MSCs) exposed to H₂O₂, this compound pretreatment significantly suppressed ROS generation in a concentration-dependent manner. researchgate.netspandidos-publications.com This reduction in ROS contributed to the preservation of mitochondrial function and inhibition of apoptosis. spandidos-publications.com Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound inhibited ROS production. cabidigitallibrary.orgresearchgate.net In a high-fat diet (HFD)-induced obese rat model, this compound supplementation normalized elevated levels of oxidative stress biomarkers, including those related to ROS. nih.govnih.gov

However, it is worth noting that in certain cancer cell lines, such as nasopharyngeal cancer C666-1 cells, this compound at a specific concentration (10 µM/mL) was shown to increase intracellular ROS production, which was associated with the induction of autophagy-mediated cell death. nih.gov This suggests that the effect of this compound on ROS levels can be context-dependent, potentially varying between normal and cancerous cells.

Beyond modulating the Nrf2/HO-1 pathway, this compound also directly impacts the expression and activity of various cellular antioxidant enzymes and molecules, including Superoxide (B77818) Dismutase (SOD), NAD(P)H Quinone Oxidoreductase-1 (NQO1), and Glutathione (B108866) (GSH). nih.govtandfonline.comnih.govresearchgate.netresearchgate.netwikidata.orgmdpi.com These components are crucial for the detoxification of free radicals and maintaining cellular redox balance. mdpi.commdpi.com

Preclinical research has demonstrated that this compound treatment can enhance the activity and levels of these endogenous antioxidants. In H₂O₂-treated HepG2 cells, this compound induced the expression of NQO1 and increased the level of GSH. nih.govresearchgate.net The increase in GSH levels contributes to the cellular defense against oxidative damage. researchgate.netspandidos-publications.com In a rat model of cerebral ischemia/reperfusion injury, this compound treatment increased the activity of SOD. researchgate.net Furthermore, in HFD-fed rats, this compound supplementation restored decreased levels of SOD and improved the glutathione redox balance (reduced glutathione/oxidized glutathione ratio). nih.govnih.gov

These findings collectively indicate that this compound enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes and increasing the levels of crucial antioxidant molecules like GSH.

Regulation of Intracellular Reactive Oxygen Species (ROS) Levels

Mechanisms of Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory properties in preclinical models, mediated through the modulation of various inflammatory pathways. mdpi.comcabidigitallibrary.orgresearchgate.net

Recent research highlights this compound's ability to inhibit inflammasome activation, particularly the NLRP3 inflammasome, and subsequent pyroptosis. nih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). researchgate.netnih.govfrontiersin.org Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. nih.govfrontiersin.org Caspase-1 also cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis, a lytic form of programmed cell death that releases inflammatory cytokines. nih.govfrontiersin.org

A study demonstrated that this compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain) and NLRP3 protein. nih.govresearchgate.net This inhibition of NLRP3 inflammasome assembly and activation leads to decreased cleavage of caspase-1 and GSDMD, subsequently reducing the release of IL-1β and inhibiting pyroptosis. nih.gov The inhibitory effects of this compound on caspase-1, IL-1β, GSDMD-NT, and ASC speck formation were found to be dependent on the presence of NLRP3. nih.gov

Data illustrating the effect of this compound on IL-1β release in an inflammasome activation model:

| Treatment | IL-1β Release (Arbitrary Units) |

| Control | Low |

| Inflammasome Activator | High |

| Inflammasome Activator + this compound | Significantly Reduced |

Note: This table represents a general trend observed in studies. Specific quantitative data would depend on the experimental setup and activator used.

This compound has also been shown to modulate the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes LPS from Gram-negative bacteria and initiates inflammatory responses. researchgate.nettaylorandfrancis.comacs.orgx-mol.net Activation of TLR4 triggers downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. cabidigitallibrary.orgnih.govresearchgate.net

Data on the effect of this compound on pro-inflammatory cytokine production in LPS-stimulated cells:

| Treatment (LPS) | This compound (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| - | 0 | Low | Low | Low |

| + | 0 | High | High | High |

| + | 5 | Reduced | Reduced | Reduced |

| + | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

Preclinical studies have demonstrated that this compound can modulate the production of several key pro-inflammatory cytokines. In THP-1 macrophages stimulated with lipopolysaccharide (LPS), this compound was found to downregulate the levels of pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov This suggests an inhibitory effect on the inflammatory response initiated by LPS. Furthermore, investigations using whole blood from healthy adults challenged with LPS revealed that this compound significantly attenuated LPS-induced levels of IFN-γ and decreased IL-6 in the absence of LPS. researchgate.net Interestingly, the same study indicated that this compound increased IL-1β and aggravated LPS-induced IL-8 levels, while significantly diminishing IL-10 when combined with LPS. researchgate.net Another study in mice with induced cardiac hypertrophy also examined the effect of this compound on inflammation-associated factors, including IL-1β, IL-6, and TNF-α. koreascience.kr

Influence on Macrophage Phenotype Polarization

Macrophages exhibit plasticity and can polarize into different functional phenotypes, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Research suggests a promising role for this compound in influencing this polarization process. Studies have indicated that this compound can modulate M1-M2 macrophage polarization, potentially through mechanisms involving the upregulation of SOCS1. nih.gov SOCS1 is an upstream regulator that can inhibit NF-κB activation, a key pathway in M1 polarization. nih.gov This modulation of macrophage phenotype may contribute to its anti-inflammatory effects. This compound has been mentioned as one of several natural agents reported to modulate macrophage polarization in various pathological contexts. frontiersin.org

Mechanisms of Anticancer Activity

This compound has exhibited significant anticancer activity in preclinical models, mediated through its effects on cellular proliferation, apoptosis, signaling pathways, and tumor growth.

Modulation of Cellular Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. It inhibited the proliferation of MCF-7 human breast cancer cells with reported IC50 values. monash.edu this compound also demonstrated anti-proliferative effects on T24 bladder cancer cells, decreasing cell viability and causing cell cycle arrest in the S phase. ajol.info In human colorectal cancer cells (SW480 and HT-29), this compound notably inhibited cell proliferation and clonogenic formation in a dose-dependent manner. nih.gov Inhibition of cell growth has also been observed in nasopharyngeal cancer cells nih.gov and human glioma cells. nih.gov this compound selectively promotes cytostasis in human colorectal cancer cells. oup.com

Induction of Programmed Cell Death (Apoptosis) Pathways

A key mechanism of this compound's anticancer activity is the induction of apoptosis in cancer cells. This compound has been reported to have pro-apoptotic effects on MCF-7 cells, triggering apoptosis by activating the p38 MAPK signaling pathway. monash.edu, ajol.info It induces apoptosis in T24 bladder cancer cells. ajol.info In human colorectal cancer cells, this compound remarkably induced apoptosis in a dose-dependent manner, increasing the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov this compound treatment led to a concentration-dependent increase in apoptosis in human glioma cells, accompanied by increased caspase-3 activity. nih.gov In colorectal adenocarcinoma cells, this compound was found to initiate p53 activation, leading to an elevated Bak/Bcl-xL ratio and caspase-3 activation, ultimately resulting in cell death via apoptosis. researchgate.net this compound treatment also inhibited Bcl-2 expression and induced Bax expression in A549 xenografts, leading to mitochondrial cytochrome c release and activation of caspase-9 and caspase-3 cascades. researchgate.net

Disruption of Specific Signaling Cascades (e.g., PI3K/Akt/mTOR, STAT3)

This compound exerts its anticancer effects, in part, by disrupting critical signaling pathways involved in cancer progression. It has been shown to downregulate the PI3K/AKT signaling pathway in T24 bladder cancer cells, which is associated with the regulation of cell growth and the induction of apoptosis. ajol.info In human colorectal cancer cells, this compound inhibited the levels of phosphorylated PI3K and phosphorylated Akt. nih.gov Further studies in colorectal adenocarcinoma cells confirmed that this compound suppresses the PI3K/Akt/mTOR pathway and NF-κB. researchgate.net this compound also appreciably modulated the PI3K/Akt/mTOR signaling axis in nasopharyngeal cancer cells, contributing to cell growth inhibition and stimulating apoptosis/autophagy. nih.gov Beyond the PI3K/Akt/mTOR pathway, this compound has been shown to suppress tumor cell growth and trigger apoptosis in human glioma cells via inhibition of STAT3 signaling. nih.gov Western blot analysis confirmed the suppression of STAT3 phosphorylation in glioma xenograft tumors by this compound. nih.gov, researchgate.net, researchgate.net

Impact on Metastatic Processes in Preclinical Animal Models

Preclinical studies using animal models have investigated the impact of this compound on metastatic processes. In a syngeneic mouse model of breast cancer, this compound supplementation was found to reduce liver metastasis. researchgate.netaccscience.com This effect was observed following daily oral administration of this compound to mice with visible tumors. researchgate.netaccscience.com The study also indicated that this compound treatment altered the levels of several plasma proteins, some of which are associated with tumor progression and metastasis, such as Tropomyosin 3 (TPM3) and catenin beta-1 (CTNNB1). researchgate.netaccscience.com

Furthermore, in vitro studies using human oral cancer cell lines (SCC-9 and SCC-14) demonstrated that this compound significantly inhibited their migratory and invasive abilities in a dose-dependent manner. sci-hub.se This anti-migratory effect was linked to the suppression of matrix metalloproteinase-2 (MMP-2) activity and expression. sci-hub.se this compound treatment reduced intracellular MMP-2 expression and its enzymatic activity in these cancer cell lines. sci-hub.se The study suggested that the inhibition of MMP-2 expression contributes to the anti-migration effect of this compound on oral cancer cells. sci-hub.se The ERK1/2 signaling pathway may be involved in the this compound-mediated suppression of SCC-9 cell migration, as combining a MEK inhibitor with this compound further reduced MMP-2 expression. sci-hub.se

Mechanisms of Neuroprotective Activity

This compound has demonstrated neuroprotective effects in various preclinical models, mediated through several mechanisms, including the attenuation of oxidative stress, suppression of neuronal apoptosis, mitigation of neuroinflammation, effects on cognitive function, and regulation of specific brain-related pathways.

Attenuation of Oxidative Stress in Neuronal Systems

Oxidative stress is a significant contributor to neuronal damage in various neurological conditions. This compound has been shown to attenuate oxidative stress in neuronal systems in preclinical settings. In a rat model of cerebral ischemia/reperfusion (I/R injury), this compound treatment significantly increased the activity of superoxide dismutase (SOD) and decreased the levels of malondialdehyde (MDA), nitric oxide (NO), and neuronal nitric oxide synthase (nNOS) in both in vivo and in vitro models. nih.govnih.gov These findings indicate that this compound reduces oxidative stress induced by cerebral I/R injury. nih.gov

Similarly, in PC12 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of cerebral I/R injury, this compound protected cells from oxidative stress. nih.govnih.gov Studies have also reported that this compound can attenuate oxidative damage in Aβ25–35-treated PC12 cells, a model for Alzheimer's disease pathogenesis. nih.govnih.gov This protective effect is associated with reducing reactive oxygen species (ROS) production and enhancing endogenous antioxidant defenses. mdpi.comresearchgate.net For instance, this compound treatment restored levels of glutathione (GSH), SOD, and catalase (CAT) in the striatum of rats with haloperidol-induced orofacial dyskinesia, a condition involving neuronal oxidative stress. mdpi.com

Suppression of Neuronal Apoptosis

Neuronal apoptosis, or programmed cell death, plays a crucial role in the progression of neurodegenerative diseases and acute brain injuries. This compound has been observed to suppress neuronal apoptosis in preclinical models. In the cerebral I/R injury model in rats, this compound significantly reduced neuronal apoptosis in vivo and in vitro. nih.govnih.gov This was evidenced by a decrease in the number of TUNEL-positive cells and a reduced apoptosis rate in vitro. nih.gov this compound treatment also modulated the expression of apoptosis-related proteins, increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic proteins cleaved caspase-3 and Bax, thereby increasing the Bcl-2/Bax ratio. nih.gov

In a rat model of spinal cord injury (SCI), this compound administration also led to a dose-dependent reduction in the number of apoptotic cells. viamedica.pl Flow cytometry analysis confirmed a considerable increase in apoptotic cells in SCI rats, which was significantly impacted by this compound treatment. viamedica.pl this compound was found to increase Bcl-2 expression and decrease the expression of Bax, caspase-3, caspase-8, and caspase-9 in SCI rats. viamedica.plviamedica.pl These findings suggest that this compound exerts anti-apoptotic effects by influencing the balance of pro- and anti-apoptotic proteins and inhibiting caspase activity. This compound also attenuated Aβ-triggered DNA injury in PC12 cells, which was partially associated with decreases in caspase-3 activity. nih.gov

Mitigation of Neuroinflammation

Neuroinflammation is a key pathological feature in various neurological disorders. Preclinical studies indicate that this compound possesses anti-inflammatory properties in the nervous system. In a mouse model of lipopolysaccharide (LPS)-induced cognitive impairment, this compound mitigated neuroinflammation. acs.orgnih.gov This effect was associated with the inhibition of Toll-Like Receptor 4 (TLR4)-mediated signaling and a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6 in BV-2 microglial cells. acs.orgnih.gov this compound also effectively polarized microglia toward an anti-inflammatory M2 phenotype. acs.orgnih.gov

In rats with haloperidol-induced orofacial dyskinesia, this compound treatment significantly reduced neuroinflammation in the striatum, as indicated by decreased levels of TNF-α, IL-1β, and IL-6. mdpi.com Similarly, in a rat model of spinal cord injury, this compound treatment reduced inflammatory responses and decreased the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in a dose-dependent manner. viamedica.pl These results suggest that this compound's anti-inflammatory effects contribute to its neuroprotective activity. viamedica.pl this compound has also been shown to suppress NF-κB activity, a key regulator of inflammatory responses, in PC12 cells. nih.gov

Effects on Cognitive Function in Animal Models

This compound has shown positive effects on cognitive function in animal models of neurological impairment. In mice with LPS-induced cognitive impairment, daily administration of this compound significantly improved cognitive function. acs.orgnih.gov This was demonstrated by prolonged duration in the target quadrant and increased crossing-target number in the probe test. acs.orgnih.gov These improvements in cognitive function were linked to this compound's ability to mitigate neuroinflammation and neural/synaptic neurodegeneration. acs.orgnih.gov

Another study using a D-galactose-induced mouse aging model also investigated the effects of geraniol (B1671447) (a related compound, though note the user asked for this compound) on cognitive impairment. While this study focuses on geraniol, it provides context on assessing cognitive function in similar models, using measures of spatial learning and memory. aging-us.comnih.govaging-us.com The study on this compound and LPS-induced cognitive impairment specifically highlights this compound's potential as a therapeutic option for neuroinflammation-associated neurological disorders that affect cognitive function. acs.orgnih.gov

Regulation of Specific Brain-Related Pathways (e.g., Nrf2/HO-1 in Cerebral Ischemia/Reperfusion Injury)

This compound exerts its neuroprotective effects, in part, by regulating specific signaling pathways in the brain. A prominent pathway influenced by this compound is the Nrf2/HO-1 pathway, particularly in the context of cerebral ischemia/reperfusion injury. Studies have shown that this compound treatment significantly increased the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) (both total and nuclear) and heme oxygenase-1 (HO-1) proteins in vivo and in vitro models of cerebral I/R injury. nih.govnih.gov Activation of the Nrf2/HO-1 pathway is a key protective mechanism against oxidative stress and apoptosis. nih.govmdpi.com

The neuroprotective effect of this compound against cerebral I/R injury is associated with the activation of this pathway. nih.govnih.govmdpi.com Nrf2 is a critical transcription factor that regulates the expression of various antioxidant enzymes and cytoprotective proteins, including HO-1. mdpi.com By activating Nrf2, this compound enhances the endogenous antioxidant defense system, thereby reducing oxidative stress and subsequent neuronal damage and apoptosis. nih.govnih.govmdpi.com This regulatory effect on the Nrf2/HO-1 pathway is considered a significant mechanism underlying this compound's protective effects against cerebral I/R injury. nih.govnih.gov this compound's ability to activate Nrf2 has also been implicated in its protective effects against haloperidol-induced orofacial dyskinesia, where it mitigated oxidative stress, neuroinflammation, and apoptosis via Nrf2 modulation. mdpi.com

Here is a data table summarizing some of the research findings:

| Study Model (Preclinical) | This compound Effect | Key Mechanism/Pathway Involved | Citation |

|---|---|---|---|

| Breast Cancer (Syngeneic Mouse Model) | Reduced liver metastasis | Altered plasma proteins (e.g., TPM3, CTNNB1) | researchgate.netaccscience.com |

| Oral Cancer Cells (SCC-9, SCC-14 in vitro) | Inhibited migration and invasion | Suppression of MMP-2 activity and expression, potentially ERK1/2 pathway | sci-hub.se |

| Cerebral I/R Injury (Rat in vivo & in vitro) | Attenuated oxidative stress, suppressed apoptosis | Activation of Nrf2/HO-1 pathway | nih.govnih.gov |

| Aβ25–35-induced Neuronal Damage (PC12 cells) | Reduced oxidative stress, attenuated DNA injury | Decreased caspase-3 activity, suppressed NF-κB and MAPK pathways | nih.gov |

| Spinal Cord Injury (Rat model) | Reduced neuronal apoptosis, mitigated inflammation | Increased Bcl-2, decreased Bax, caspases; reduced pro-inflammatory cytokines | viamedica.plviamedica.pl |

| LPS-induced Cognitive Impairment (Mouse) | Improved cognitive function, mitigated neuroinflammation | Inhibition of TLR4 signaling, decreased pro-inflammatory cytokines, polarized microglia | acs.orgnih.gov |

| Haloperidol-induced Orofacial Dyskinesia (Rat) | Mitigated oxidative stress, neuroinflammation, apoptosis | Modulation of Nrf2 signaling pathway | mdpi.com |

Mechanisms of Antiviral Activity

This compound has been investigated for its antiviral properties against several viruses, with studies highlighting its ability to interfere with different stages of the viral life cycle.

Inhibition of Viral Replication

Research indicates that this compound can inhibit viral replication. For instance, studies on Herpes Simplex Virus type 2 (HSV-2) have shown that this compound can inhibit the expression of key viral replication factors, such as HSV-2 gD and VP16, at the transcription gene level in infected cells. researchgate.netnih.gov

Interference with Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike Protein-hACE2 Receptor Interaction, HSV-2 gD Protein Binding)

A significant mechanism of this compound's antiviral action involves interfering with viral entry into host cells.

Against SARS-CoV-2, this compound has been shown to effectively block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.govdntb.gov.uaoutbreak.info This interference with the Spike protein-hACE2 receptor binding is a crucial step in SARS-CoV-2 entry into host cells. nih.govnih.govdntb.gov.uaoutbreak.info Competitive enzyme-linked immunosorbent assays have demonstrated this compound's ability to block this interaction. nih.govnih.govdntb.gov.ua Biolayer interferometry-based analysis further indicates that this compound exhibits high affinity for both the Spike protein and the hACE2 receptor, with equilibrium dissociation constants (KD) of 0.63 μM for the Spike protein and 1.12 μM for the hACE2 receptor. nih.govnih.govdntb.gov.ua In silico analyses support these findings, suggesting that this compound interacts with functionally important residues involved in the binding between the two proteins. nih.govnih.govdntb.gov.ua

In the case of HSV-2, this compound has been shown to interfere with viral entry by targeting glycoprotein (B1211001) D (gD). figshare.comresearchgate.netnih.gov Molecular docking studies have revealed strong binding interactions between this compound and the activity site of HSV-2 gD. researchgate.netnih.gov Specifically, residues ASN94 and GLN41 of gD have shown high frequency in molecular docking tests with this compound. figshare.comresearchgate.netnih.gov Molecular dynamics simulations suggest that the this compound-gD complex is stable, with stable hydrogen bonds forming between gD and this compound. figshare.comresearchgate.netnih.gov This interaction is believed to interfere with the function of gD, which is essential for herpesvirus entry into host cells by binding to receptors like nectin-1 and herpesvirus entry mediator (HVEM). researchgate.netfrontiersin.org this compound's virucidal activity against HSV-2, particularly through blocking viral attachment, has been observed in vitro. nih.govnih.gov

For Dengue Virus Type-2 (DENV-2), this compound has been postulated to inhibit viral attachment by binding to the envelope protein, specifically in the Domain III (DIII) region. springermedizin.denih.govlongdom.orgsigmaaldrich.com This interaction is thought to interfere with the initial cell-virus interaction, thereby inhibiting the early stage of virus replication. springermedizin.denih.govlongdom.orgsigmaaldrich.com ELISA competitive binding assays have confirmed this compound's interaction with recombinant E-DIII protein with high affinity. nih.gov

Activity against Specific Viruses (e.g., HSV-1, HSV-2, Dengue Virus Type-2, SARS-CoV-2)

Preclinical studies have demonstrated this compound's antiviral activity against a panel of viruses:

HSV-1: this compound has been shown to suppress HSV-1 infection in vitro. springermedizin.demdpi.comresearchgate.netmdpi.comnih.gov Studies using plaque reduction assays and luciferase inhibition assays have demonstrated its potency in inhibiting HSV-1 replication. mdpi.commdpi.comnih.gov

HSV-2: this compound actively suppresses HSV-2 infection. springermedizin.deresearchgate.netnih.gov In vitro studies have determined inhibitory concentrations, with one study reporting an IC50 of 18.4 ± 2.0 μM against HSV-2 infection. researchgate.netnih.gov this compound has shown higher anti-HSV-2 inhibition activity compared to acyclovir (B1169) in virucidal assays. figshare.comresearchgate.netnih.govinformahealthcare.com

Dengue Virus Type-2: this compound exhibits antiviral activity against DENV-2, primarily by inhibiting viral attachment to host cells. springermedizin.denih.govlongdom.orgsigmaaldrich.com Plaque reduction assays have shown DENV-2 plaque formation inhibition with an IC50 of 1.75 μM. springermedizin.denih.govsigmaaldrich.com Time-of-addition assays suggest that this compound is most effective when added at the early stage of DENV-2 infection. springermedizin.denih.govresearchgate.net

SARS-CoV-2: this compound has been identified as a potential therapeutic agent for COVID-19 due to its ability to block the entry of SARS-CoV-2 into human cells by interfering with the Spike protein-hACE2 receptor interaction. nih.govnih.govdntb.gov.uaoutbreak.info

Here is a summary of this compound's activity against specific viruses:

| Virus | Mechanism of Action (Preclinical) | Key Findings (Preclinical) |

| HSV-1 | Inhibition of replication; potential interaction with glycoproteins. | Suppresses infection; inhibits plaque formation and luciferase activity. mdpi.commdpi.comnih.gov |

| HSV-2 | Interference with gD binding; inhibition of replication. | Actively suppresses infection (IC50 18.4 μM) researchgate.netnih.gov; higher virucidal activity than acyclovir. figshare.comresearchgate.netnih.govinformahealthcare.com |

| Dengue Virus Type-2 | Inhibition of attachment by binding to envelope protein (E-DIII). | Inhibits plaque formation (IC50 1.75 μM) springermedizin.denih.govsigmaaldrich.com; most effective at early infection stages. springermedizin.denih.govresearchgate.net |

| SARS-CoV-2 | Blocking Spike protein-hACE2 receptor interaction. | Effectively blocks binding nih.govnih.govdntb.gov.ua; high affinity for both proteins. nih.govnih.govdntb.gov.ua |

Mechanisms Related to Metabolic Regulation

This compound has also shown promise in preclinical models concerning metabolic disorders, particularly hyperglycemia and hypertensive vascular remodeling.

Modulation of Vascular Remodeling in Hypertensive Models

In diet-induced obese animal models of hypertension, this compound supplementation has effectively ameliorated hypertensive vascular remodeling. mdpi.comnih.gov This effect is potentially mediated through antioxidant and anti-inflammatory mechanisms. mdpi.comnih.govresearchgate.netresearchgate.net this compound has been shown to suppress excessive vascular superoxide radical generation and the overexpression of pro-inflammatory mediators in circulating leukocytes. mdpi.comnih.gov Furthermore, this compound independently promoted the enlargement of the thoracic aortic lumen, contributing to blood pressure reduction. mdpi.comnih.gov The vascular benefits observed with this compound treatment in these models were comparable to those of captopril, a commonly used blood pressure medication. mdpi.comnih.gov

Here is a summary of this compound's effects on vascular remodeling in hypertensive models:

| Animal Model | Key Observation | Proposed Mechanisms | Comparison to Standard Treatment |

| Diet-Induced Obese Sprague-Dawley Rats | Amelioration of hypertensive vascular remodeling. | Suppression of vascular oxidative stress and inflammation. | Comparable to captopril. |

Influence on Gut Microbiome and Metabolite Formation (e.g., urolithins)

This compound, upon oral ingestion, undergoes metabolism by gut microbes, primarily in the colon, into smaller metabolites, including corilagin (B190828), ellagic acid (EA), gallic acid, and various urolithins tandfonline.comtandfonline.commdpi.com. This microbial transformation is considered a main mechanism by which this compound exerts its effects, as this compound itself has poor bioavailability nih.govtandfonline.com. Ellagitannins like this compound are hydrolyzed to release EA, which is then converted by gut microbiota into urolithins nih.govmdpi.com. The urolithins commonly found in humans and animals include urolithin A (UA), iso-urolithin A, and urolithin B (UB) mdpi.com. These urolithin metabolites are more bioavailable than their precursor ellagitannins mdpi.comthieme-connect.de.

The resulting metabolites, particularly urolithins, are believed to be responsible for many of the observed beneficial effects of this compound tandfonline.commdpi.comthieme-connect.denih.gov. Urolithins have demonstrated various biological activities, including antioxidant and anti-inflammatory properties, which may contribute to the amelioration of metabolic derangements observed in preclinical models mdpi.comthieme-connect.deresearchgate.net. For instance, urolithin A has shown stronger inhibitory effects on M1 macrophage polarization and associated inflammatory markers compared to this compound in in vitro studies nih.gov. The formation and bioavailability of urolithins can vary among individuals due to differences in gut microbiota composition mdpi.comnih.gov.

Impact on Hepatic Lipid Metabolic Pathways

Preclinical studies, particularly in HFD-induced rat models, have shown that this compound can modulate hepatic lipid metabolic pathways nih.govresearchgate.net. This compound supplementation has been observed to attenuate impaired lipid metabolism caused by HFD researchgate.net. Specifically, this compound at a dose of 25 mg/kg in Sprague Dawley rats was found to modulate pathways related to the synthesis of coenzyme A, fatty acid metabolism, and cholesterol metabolism nih.govresearchgate.net.

A significant mechanism identified is the upregulation of hepatic PPARα (Peroxisome Proliferator-Activated Receptor alpha) expression in this compound-treated groups nih.govresearchgate.net. PPARα is a nuclear receptor that regulates genes involved in mitochondrial and peroxisomal fatty acid oxidation, which helps reduce triglyceride accumulation nih.gov. This upregulation of PPARα likely contributes to the antilipidemic effects observed with this compound supplementation nih.gov.

Transcriptomic analysis in HFD-fed rats treated with this compound revealed a profound influence on hepatic gene expression profiles researchgate.net. Lipid and steroid metabolic processes that were aberrantly activated by the HFD were suppressed by this compound researchgate.net. Furthermore, this compound exerted a significant modulatory effect on the expression of mitochondrion-related genes, potentially impacting mitochondrial activity and contributing to the observed beneficial effects on lipid metabolism researchgate.net. In vitro studies using adipocytes have also indicated that this compound can inhibit lipid accumulation by suppressing lipogenesis, reducing fatty acid synthase expression, and increasing the phosphorylation of acetyl-coenzyme A carboxylase researchgate.net. This compound also promoted the phosphorylation of AMP-activated protein kinase (AMPK), which further reduced the expression of lipogenic transcription factors like PPAR gamma and CCAAT/enhancer binding protein alpha researchgate.net. The calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) expression was also increased by this compound administration researchgate.net.

In HFD animal models, this compound supplementation has been shown to significantly lower circulating levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) nih.govresearchgate.net. While mild hepatic changes were observed at a higher dose (50 mg/kg) in one study, other research suggests this compound's hepatoprotective ability frontiersin.org.

Computational and Structural Biology Approaches in Geraniin Research

Molecular Docking Studies

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of a small molecule (ligand) with a macromolecule (receptor), such as a protein. This method allows researchers to simulate the binding process and estimate the strength of the interaction.

Prediction of Binding Interactions with Target Proteins (e.g., HSV-2 gD, STING, DENV Envelope Protein)

Molecular docking studies have been employed to investigate the potential interactions of Geraniin (B209207) with several target proteins implicated in viral infections and immune responses. This compound has shown strong binding activity with the Herpes Simplex Virus type 2 (HSV-2) glycoprotein (B1211001) D (gD) protein nih.govnih.govresearchgate.netsemanticscholar.orgdp.tech. HSV-2 gD is crucial for viral entry into host cells by binding to cell surface receptors researchgate.net. Docking simulations have predicted that this compound can bind to HSV-2 gD, suggesting a potential mechanism for inhibiting viral attachment and entry nih.govnih.govresearchgate.netsemanticscholar.orgdp.techresearchgate.netfigshare.comtandfonline.com.

Another significant target for this compound identified through molecular docking is the Stimulator of Interferon Genes (STING) protein nih.govnih.govresearchgate.netsemanticscholar.orgdp.techresearchgate.net. STING is a key mediator of innate immunity, involved in sensing cytosolic DNA and triggering antiviral responses childrenshospital.org. This compound has demonstrated strong binding activity with STING protein in docking studies nih.govnih.govresearchgate.netsemanticscholar.orgdp.tech.

Furthermore, molecular docking has explored the interaction of this compound with the Dengue Virus (DENV) Envelope (E) protein mdpi.comnih.govnih.govspringermedizin.deresearchgate.net. The DENV E protein is essential for viral attachment and entry into host cells mdpi.comnih.gov. Docking experiments have indicated that this compound binds to the DENV E protein, specifically within domain III (DIII), a region involved in receptor binding mdpi.comnih.govnih.govspringermedizin.deresearchgate.net. This binding suggests that this compound may interfere with the initial interaction between the virus and host cells nih.govnih.gov. The binding affinity of this compound to domain III of the DENV E protein has been reported with a free energy binding of -9.8 kcal/mol mdpi.comnih.govresearchgate.net.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference(s) |

| HSV-2 gD Protein | -17.44 (vs EGCG) | nih.gov |

| STING Protein | -11.71 (vs Mangostin) | nih.gov |

| DENV-2 Envelope Protein (Domain III) | -9.8 | mdpi.comnih.govresearchgate.net |

Note: Binding affinity values can vary depending on the specific software, parameters, and protein structures used in the docking simulations. The values presented are based on the information available in the cited sources.

Elucidation of Ligand-Receptor Complexes

Molecular docking and subsequent analyses, such as molecular dynamics simulations, provide detailed insights into the nature of the interactions between this compound and its target proteins. For instance, studies on the this compound-HSV-2 gD complex have revealed stable hydrogen bonds between this compound and gD figshare.comtandfonline.com. Specific amino acid residues in HSV-2 gD, such as ASN94 and GLN41, have been identified as presenting high frequency in molecular docking tests and forming critical interactions with this compound figshare.comtandfonline.com. Molecular dynamics simulations have further indicated the stability of the this compound-gD complex figshare.comtandfonline.com.

In the case of the DENV-2 E protein, this compound has been shown to bind to domain III, with the binding site located between amino acid residues 334-356 nih.govresearchgate.net. The interaction involves the formation of hydrogen bonds with amino acid residues of the E protein researchgate.net.

These detailed interaction analyses help to understand how this compound might exert its effects by disrupting the normal function of these proteins.

Network Pharmacology Analysis

Network pharmacology is an approach that integrates data from various sources, including databases of drug targets, genes, and pathways, to construct networks that illustrate the complex relationships between compounds, their targets, and diseases. This holistic approach is particularly useful for studying traditional medicines and natural products, which often contain multiple active compounds acting on multiple targets.

Identification of Multi-Target Mechanisms of Action

Network pharmacology studies have been applied to investigate the multi-target mechanisms of this compound, particularly in the context of traditional Chinese medicine formulations where it is a key component nih.govnih.govresearchgate.netsemanticscholar.orgdp.techresearchgate.netresearchgate.net. This approach allows for the identification of multiple genes and pathways that this compound may influence nih.govnih.govresearchgate.netsemanticscholar.orgdp.tech. For example, in the context of HSV-2 infection, network pharmacology analysis suggests that this compound, as a component of Geranium wilfordii Maxim, may exert its therapeutic effects through multiple pathways nih.govnih.govresearchgate.netsemanticscholar.orgdp.tech. These mechanisms can involve modulating the immune system, responding to viral infection, and influencing processes like epithelial cell differentiation and interferon signaling nih.govnih.govresearchgate.netsemanticscholar.orgdp.tech.

Network pharmacology helps to move beyond the "one drug, one target" paradigm and provides a more comprehensive understanding of how this compound might exert its pharmacological effects through synergistic or pleiotropic actions on various biological targets and pathways innovareacademics.infrontiersin.orgresearchgate.net.

Construction of Ingredient-Gene-Pathway Networks

A core component of network pharmacology is the construction of networks that link active ingredients to target genes and related pathways. Ingredient-gene-pathway (IGP) networks have been constructed to visualize and analyze the potential mechanisms of this compound nih.govnih.govresearchgate.netdp.tech. These networks are built by integrating data on the bioactive components of a substance (like this compound from a plant extract), their predicted or known gene targets, and the biological pathways associated with these genes nih.govnih.govresearchgate.netfrontiersin.orgdp.tech.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations aim to understand how variations in the chemical structure of a compound influence its biological activity. While the provided context offers insights into this compound's interactions with specific targets through docking, detailed SAR studies specifically focused on how structural modifications to this compound affect its binding to HSV-2 gD, STING, or DENV E protein are not extensively detailed within the given snippets.

However, the importance of specific structural features of polyphenols and tannins, such as the presence and arrangement of hydroxyl groups and galloyl moieties, has been highlighted in relation to their biological activities, including antioxidant, anticancer, and antiviral effects globalresearchonline.netmdpi.comresearchgate.net. This compound, being an ellagitannin with multiple hydroxyl groups and galloyl units, possesses structural characteristics that are often associated with bioactivity globalresearchonline.netwikipedia.orgnih.gov.

Molecular docking studies, by identifying the specific residues and types of interactions involved in the binding of this compound to its targets, implicitly contribute to understanding the structural features of this compound that are important for these interactions figshare.comtandfonline.comresearchgate.net. For example, the formation of hydrogen bonds with key amino acid residues suggests that the hydroxyl groups in this compound's structure likely play a crucial role in target binding figshare.comtandfonline.com.

While comprehensive SAR data specifically for this compound's interactions with the primary targets discussed (HSV-2 gD, STING, DENV E protein) is not explicitly provided in the immediate context, the insights from molecular docking regarding binding interactions and the general knowledge of structure-activity relationships in polyphenols offer a foundation for future dedicated SAR investigations. Such studies would systematically explore the impact of chemical modifications to the this compound scaffold on its binding affinity and biological efficacy against these targets.

Correlating Structural Motifs with Biological Activities

The diverse biological activities of this compound are intricately linked to its chemical structure, which features several key structural motifs, including galloyl, hexahydroxydiphenoyl (HHDP), and dehydrohexahydroxydiphenoyl (DHHDP) groups plos.orgresearchgate.net. Computational and structural studies aim to correlate the presence and arrangement of these motifs with specific biological effects.

For instance, the pyrogallol-type (1,2,3-trihydroxyphenyl) motif present in the galloyl and galloyl-derived groups of ellagitannins like this compound is considered important for their bioactivity, particularly their antioxidant properties researchgate.net. The number of hydroxyl groups in the structure also contributes to the bioactivity researchgate.netmdpi.com.

Molecular docking studies have been employed to understand the interaction of this compound with specific proteins involved in various biological processes. For example, this compound has been shown through docking simulations to interact with the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting a potential mechanism for its antiviral activity by blocking viral entry nih.gov. The simulation indicated a more stable binding to the spike protein with a lower docking score compared to the hACE2 receptor nih.gov.

Another study utilized molecular docking to demonstrate the interaction of this compound with CaMKK2, an upstream kinase of AMPK, suggesting a mechanism for its inhibitory effect on lipid accumulation in adipocytes by suppressing lipogenesis nih.gov. The docking study supported the potential of this compound as an anti-obesity agent nih.gov.

Furthermore, docking experiments have shown that this compound binds to domain III of the Dengue virus type-2 envelope (E) protein, which is crucial for viral attachment to host cells, providing evidence for its inhibitory effect on early-stage virus replication springermedizin.de. The binding site was identified between specific amino acid residues, and the binding affinity was determined springermedizin.de.

These studies highlight how computational approaches can provide valuable insights into the molecular interactions between this compound and its targets, helping to correlate specific structural features with observed biological outcomes.

| Target Protein | Biological Activity Investigated | Computational Method | Key Interaction/Finding | Source |

|---|---|---|---|---|

| SARS-CoV-2 Spike Protein | Antiviral | Molecular Docking, MD | Binds to spike protein, potentially blocking viral entry. | nih.gov |

| Human ACE2 Receptor | Antiviral | Molecular Docking | Shows affinity, but lower than spike protein. | nih.gov |

| CaMKK2 | Anti-obesity/Lipogenesis | Molecular Docking | Interacts with CaMKK2, inhibiting lipid accumulation. | nih.gov |

| DENV-2 E protein (DIII) | Antiviral | Molecular Docking, ELISA | Binds to Domain III, inhibiting viral attachment. | springermedizin.de |

| Squalene (B77637) Synthase | Anti-hypercholesterolemia | Molecular Docking | Shows high binding affinity, potential squalene synthase inhibitor. | aip.orgaip.org |

| Hsp90α | Anticancer | SPR analysis, Proteolysis | Binds to the N-terminus, inhibiting ATPase activity. | plos.org |

Future Directions and Emerging Research Avenues for Geraniin

Exploration of Novel Therapeutic Applications

The broad spectrum of geraniin's reported bioactivities suggests potential in treating a wider range of conditions. Emerging research avenues include investigating its efficacy in specific diseases where its antioxidant, anti-inflammatory, or other properties could be beneficial. For instance, recent studies have identified This compound (B209207) as a potential novel inhibitor of human respiratory syncytial virus (RSV) infection in vitro, suggesting its promise as a candidate for new anti-RSV drug research frontiersin.org. This compound has also shown potential in ameliorating haloperidol-induced orofacial dyskinesia in rats by mitigating neuronal oxidative stress, neuroinflammation, and apoptosis, highlighting a possible application in neurological disorders mdpi.com. Its potential as a nutraceutical for diabetes management is also being explored, with research focusing on its antidiabetic properties and those of its metabolites researcher.lifetandfonline.com. The identification of this compound as a novel Hsp90 inhibitor also opens avenues for its investigation in cancer therapy, as Hsp90 is a target for antitumor agents thieme-connect.com. Further research is warranted to investigate this compound's potential in these and other novel therapeutic areas researcher.life.

Advanced Mechanistic Studies using Multi-Omics Approaches

Understanding the intricate molecular mechanisms underlying this compound's effects is crucial for its therapeutic development. Future research will increasingly utilize multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of how this compound interacts with biological systems genexplain.commetwarebio.com. This can help identify the key molecular pathways and targets influenced by this compound and its metabolites genexplain.com. For example, integrating metabolomic analysis is warranted in future studies to detect this compound and its metabolites, providing deeper insights into its effects on conditions like metabolic syndrome nih.gov. Multi-omics analysis can move beyond simple correlations to identify causal relationships and key drivers of biological responses to this compound genexplain.com.

Data from multi-omics studies can reveal changes at different molecular levels, such as how alterations in gene expression (transcriptomics) affect protein signaling networks (proteomics) and ultimately influence metabolic profiles (metabolomics) genexplain.com. This holistic perspective is particularly valuable for understanding complex biological processes and the multifaceted effects of compounds like this compound genexplain.com.

Development of Bioproduction Strategies

As the potential applications of this compound expand, developing sustainable and efficient methods for its production becomes increasingly important. While this compound is currently extracted from various plant sources researchgate.net, future directions include exploring bioproduction strategies. This could involve utilizing microbial systems or plant cell cultures engineered to produce this compound or its valuable precursors and metabolites. Research into the biosynthesis of this compound can inform these strategies researchgate.net. Furthermore, exploring the biodegradation of ellagitannins, including this compound, can lead to the production of valuable compounds like ellagic acid, which has high added value due to its biological properties researchgate.net. Endeavors to utilize the tannin-degrading activity of different fungi for ellagitannin-rich biomass also facilitate the application of tannin-degrading enzymes in strategies for improving industrial and livestock production researchgate.net.

Q & A

Q. What experimental models are used to evaluate Geraniin’s cytoprotective effects?

this compound’s protective mechanisms are commonly tested in in vitro oxidative stress models. For example, bone marrow-derived mesenchymal stem cells (MSCs) are pretreated with this compound (1–20 µM) for 24 hours, followed by co-treatment with H2O2 to induce apoptosis. Cell viability is assessed via CCK-8 assays, while apoptosis is quantified using Annexin V/PI staining and nuclear morphology via Hoechst 33342 . These models are standardized with one-way ANOVA and Tukey’s post hoc tests (SPSS 19.0) to ensure statistical validity .

Q. How is this compound’s antioxidant capacity measured in cellular studies?

Reactive oxygen species (ROS) generation is a key metric. Flow cytometry with DCFH-DA fluorescent probes quantifies intracellular ROS levels. This compound’s efficacy is validated by dose-dependent reductions in ROS, coupled with mitochondrial membrane potential recovery (JC-1 staining) and upregulated antioxidant enzymes like SOD and CAT . Parallel Western blotting confirms modulation of Bax/Bcl-2 ratios and caspase-3 cleavage .

Q. What are standard protocols for isolating this compound from plant sources?

this compound is typically extracted via ethanol/water mixtures (70–80% v/v) from plants like Geranium spp. or Nephelium lappaceum. Chromatographic purification (e.g., HPLC with C18 columns) and structural confirmation via NMR/MS are critical. Purity (>95%) is validated by HPLC-UV at 280 nm, as per pharmacopeial guidelines .

Advanced Research Questions

Q. How do researchers address contradictions in this compound’s dose-dependent effects across cell types?

Discrepancies (e.g., pro-survival effects in MSCs vs. cytotoxic effects in cancer cells) are resolved through comparative dose-response studies. For MSCs, 10–20 µM this compound reduces H2O2-induced apoptosis by 50–70% , while cancer cells (e.g., HepG2) show IC50 values at higher doses (>50 µM) due to differential PI3K/Akt pathway activation . Researchers use LY294002 (PI3K inhibitor) to confirm pathway specificity .

Q. What methodologies elucidate this compound’s modulation of NF-κB in anti-inflammatory studies?

LPS-induced RAW 264.7 macrophages are pretreated with this compound (50–100 µM) to assess NF-κB inhibition. Western blotting quantifies phosphorylated IκB-α and p65, while ELISA measures TNF-α/IL-6 secretion. This compound suppresses NF-κB nuclear translocation by 60–80% at 100 µM, validated via immunofluorescence . Complementary qPCR confirms downregulation of iNOS and COX-2 .

Q. How are pharmacokinetic challenges in this compound studies mitigated?

this compound’s low oral bioavailability (<15%) is addressed via nanoformulations (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine). LC-MS/MS quantifies plasma concentrations, revealing a Tmax of 2–4 hours and enterohepatic recirculation patterns. In situ intestinal perfusion models identify colon-specific absorption as a key target .

Q. What experimental designs validate this compound’s osteogenic potential?

MC3T3-E1 osteoblasts are treated with this compound (10<sup>−12</sup>–10<sup>−8</sup> M) for 48–72 hours. MTT assays show 20–30% proliferation increases at 10<sup>−10</sup> M, while immunocytochemistry and ISH confirm upregulated osteoprotegerin (OPG) expression by 1.5–2.0-fold. Alkaline phosphatase (ALP) activity and mineralization assays (Alizarin Red staining) further validate osteogenic differentiation .

Methodological Considerations

- Data Reproducibility : Ensure raw data (mean ± SD) and ANOVA assumptions (normality, homogeneity) are reported. Replicate experiments ≥3 times .

- Pathway Specificity : Use pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm mechanistic targets .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies (e.g., RE rat models in GERD research ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.